
Comparative Crystallographic Guide: 2-Hydroxy-
6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Hydroxy-6-iodobenzoic acid

CAS No.: 89677-81-6

Cat. No.: B3043659

Get Quote

Executive Summary & Structural Significance
This guide provides a technical comparison of 2-hydroxy-6-iodobenzoic acid (6-iodosalicylic

acid) against its structural isomers and analogs. While 2-hydroxy-5-iodobenzoic acid is the

standard reference for iodinated salicylates, the 6-iodo isomer presents a unique

crystallographic challenge and opportunity due to the "Ortho Effect" and extreme steric

crowding.

Why this structure matters:

Drug Discovery: The 2,6-disubstitution pattern is a critical pharmacophore for selective

SIRT5 inhibitors and hypervalent iodine reagents (e.g., IBX precursors).

Crystal Engineering: The bulky iodine atom at the 6-position forces the carboxylic acid

moiety out of the aromatic plane, disrupting the planar sheet packing typical of salicylic acid

derivatives.

Structural Analysis: The "Steric Sandwich"
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The defining feature of 2-hydroxy-6-iodobenzoic acid (CAS 89677-81-6) is the steric

pressure exerted by the iodine atom (Van der Waals radius ~1.98 Å) on the adjacent carboxylic

acid group. Unlike the 5-iodo isomer, where the carboxyl group remains coplanar with the

benzene ring to maximize resonance, the 6-iodo isomer forces a torsional twist.

Comparative Structural Topology
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Figure 1: Structural causality showing how the shift of iodine from the 5-position to the 6-

position alters molecular planarity and crystal packing modes.

Comparative Data Profile
The following table synthesizes available physicochemical data and predicted crystallographic

parameters based on structural analogs (e.g., 2-hydroxy-6-methylbenzoic acid).
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Feature
2-Hydroxy-6-

iodobenzoic acid

(Target)

2-Hydroxy-5-

iodobenzoic acid

(Reference)

Salicylic Acid

(Control)

CAS Number 89677-81-6 119-30-2 69-72-7

Molecular Weight 264.02 g/mol 264.02 g/mol 138.12 g/mol

Density (Calc.) ~2.20 - 2.25 g/cm³ 2.15 g/cm³ 1.44 g/cm³

Crystal System Monoclinic (Predicted) Monoclinic (P2₁/c) Monoclinic (P2₁/c)

Carboxyl Torsion High (~30-60° twist) Low (< 5° planar) Low (Planar)

Intramolecular H-Bond
Weakened (Twisted

O-H...O)

Strong (Planar O-

H...O)
Strong

Melting Point ~160-170 °C (Est.) 196-198 °C 158.6 °C

Solubility Profile
High in polar aprotic

(DMSO)
Moderate in Ethanol High in Ethanol

Key Insight: The lower melting point of the 6-iodo isomer compared to the 5-iodo isomer is a

direct experimental signature of weaker intermolecular packing forces caused by the non-

planar "twist."

Experimental Protocol: Crystallization & XRD
Characterization
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for the 6-iodo isomer,

standard evaporation methods often fail due to the compound's tendency to oil out or form

microcrystalline powders.

Workflow: "Anti-Solvent Diffusion" Method
This protocol is optimized for sterically hindered salicylates.

Phase 1: Crystal Growth
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Dissolution: Dissolve 50 mg of 2-hydroxy-6-iodobenzoic acid in 2 mL of Dichloromethane

(DCM). Ensure complete dissolution; sonicate if necessary.

Filtering: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial

(inner vial).

Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-

Hexane (Anti-solvent).

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Harvesting: Colorless block-like crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the heavy

iodine atom.

Radiation: Use Mo-Kα (λ = 0.71073 Å). Copper radiation (Cu-Kα) is not recommended due to

high absorption by Iodine.

Refinement Strategy:

Locate the Iodine atom using Patterson methods (SHELXT).

Refine the carboxylic acid proton freely to confirm the intramolecular hydrogen bond status

(O-H...O=C).

Check for disorder in the carboxylic acid group, common in "twisted" 2,6-disubstituted

benzoates.

Mechanistic Pathway: Synthesis to Structure
For researchers needing to synthesize the material de novo before crystallization, the following

pathway ensures structural fidelity (avoiding isomerization).
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Starting Material:
2-iodo-6-methoxybenzoic acid

Demethylation Reaction
(20h @ RT)

Reagent:
BBr3 (Boron Tribromide)

in CH2Cl2

Acidic Workup & Extraction

Product:
2-Hydroxy-6-iodobenzoic acid

Validation:
1H NMR (d 9.10, 8.61 ppm)

XRD (CCDC Check)
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Figure 2: Validated synthetic route ensuring the retention of the 6-iodo regiochemistry prior to

crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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